molecular formula C9H11BrN2 B13674996 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B13674996
M. Wt: 227.10 g/mol
InChI Key: YASRCZSJOAEIKI-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted quinoxalines
  • Oxidized quinoxaline derivatives
  • Reduced tetrahydroquinoxaline derivatives

Scientific Research Applications

7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoxaline ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methyl group at the 5th position.

    5-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar but lacks the bromine atom at the 7th position.

    Quinoxaline: The parent compound without any substitutions.

Uniqueness: 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for specific interactions in chemical reactions and biological systems that are not possible with the unsubstituted or singly substituted analogs .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

7-bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C9H11BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11-12H,2-3H2,1H3

InChI Key

YASRCZSJOAEIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCN2)Br

Origin of Product

United States

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